![molecular formula C7H6N4O B8644840 7-aminopyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 171178-36-2](/img/structure/B8644840.png)
7-aminopyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
“7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a type of fused pyrimidine, which are privileged kinase scaffolds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives . These derivatives are capable of intramolecular cyclization with the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” can be analyzed based on the reactivity of the functional groups present in the molecule. For instance, the amino group can participate in various reactions such as condensation, substitution, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” can be predicted based on its molecular structure. For example, the presence of the amino group can influence the polarity, solubility, and reactivity of the molecule .Future Directions
The future directions for the study of “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” could include further exploration of its potential applications in medicinal chemistry, particularly as a kinase inhibitor . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis .
properties
CAS RN |
171178-36-2 |
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Product Name |
7-aminopyrido[4,3-d]pyrimidin-4(3H)-one |
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
7-amino-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N4O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H2,8,9)(H,10,11,12) |
InChI Key |
QJFOTOSRYNLOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1N)C(=O)NC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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